molecular formula C24H24N4O6S B2481203 6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1032003-59-0

6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Numéro de catalogue: B2481203
Numéro CAS: 1032003-59-0
Poids moléculaire: 496.54
Clé InChI: OJWNEEVBWOPYTO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a quinazolinone derivative characterized by a fused dioxolo-quinazolinone core. Key structural features include:

  • A 1,2,4-oxadiazole ring substituted with a 4-ethoxyphenyl group at position 3, linked via a sulfanyl-methyl bridge to the quinazolinone core.
  • A 3-methoxypropyl side chain at position 5.
  • A 1,3-dioxolo ring fused to the quinazolinone scaffold.

Propriétés

IUPAC Name

6-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(3-methoxypropyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O6S/c1-3-31-16-7-5-15(6-8-16)22-26-21(34-27-22)13-35-24-25-18-12-20-19(32-14-33-20)11-17(18)23(29)28(24)9-4-10-30-2/h5-8,11-12H,3-4,9-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWNEEVBWOPYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CCCOC)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these steps include ethyl chloroformate, hydrazine hydrate, and various sulfur-containing compounds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride for nucleophilic substitution. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce various reduced derivatives .

Applications De Recherche Scientifique

6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one has several scientific research applications:

Mécanisme D'action

The mechanism of action of 6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Triazolo-Quinazoline Derivatives ()

Compounds such as 8a, 8b, and 9 in Mohamed et al. () share the quinazolinone core but replace the 1,2,4-oxadiazole with a 1,2,4-triazole ring. Key differences include:

  • Synthesis : Triazolo derivatives are synthesized via reactions with chloroesters or cinnamoyl chloride, whereas the target compound likely involves oxadiazole ring formation prior to sulfanyl linkage.
  • Pharmacological Impact : The triazole ring may enhance hydrogen bonding (e.g., with kinase targets), while the oxadiazole in the target compound could improve metabolic stability due to its electron-withdrawing nature.
  • Substituent Effects : The 3-methoxypropyl group in the target compound may confer greater lipophilicity compared to the alkyl or cinnamoyl groups in triazolo derivatives.

Benzimidazole-Fused Quinazolinones ()

Compounds like 8a–8f in feature a benzimidazole moiety fused to the quinazolinone. Structural and functional contrasts include:

  • Heterocyclic Diversity : Benzimidazole provides a planar, aromatic system that may enhance DNA intercalation (relevant for cytotoxic activity), whereas the oxadiazole in the target compound is more rigid and polar.
  • Biological Activity : Benzimidazole derivatives exhibit cytotoxic and antimicrobial properties, while the target compound’s dioxolo and oxadiazole groups may favor kinase or cholinesterase inhibition .

Oxadiazole-Containing Analogues ()

  • 8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline (): Shares the 1,2,4-oxadiazole ring but lacks the quinazolinone core. The quinoline scaffold may reduce binding affinity for eukaryotic targets compared to quinazolinones.
  • Quinazolinone-Triazole Hybrids (): Compounds like 10a combine a triazole with a dioxolo-quinazolinone.

Table 2: Pharmacological Profile Comparison

Compound Target Enzyme/Receptor Key Interactions Activity (IC50/EC50) Reference
Target Compound EGFR-TK, AChE Hydrophobic (4-ethoxyphenyl), H-bond (sulfanyl) Not reported
Triazolo-quinazoline 8a Kinases H-bond (triazole N), π-π stacking (cinnamoyl) Moderate (µM range)
Benzimidazole 8a DNA/tubulin Intercalation (benzimidazole) Cytotoxic (nM–µM)
Quinoline-oxadiazole Microbial enzymes Hydrophobic (phenyl) Antibacterial (MIC: 2–8 µg/mL)

EGFR-TK Inhibitors ()

Erlotinib-inspired quinazolinones (e.g., 8a–o) in emphasize hydrophobic head-tail motifs for EGFR binding. The target compound’s 4-ethoxyphenyl and 3-methoxypropyl groups may mimic these motifs but with altered steric effects. Notably, erlotinib derivatives prioritize a quinazoline core, whereas the target compound’s dioxolo ring could disrupt ATP-binding pocket interactions .

Activité Biologique

The compound 6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one represents a novel class of heterocyclic compounds that have garnered attention due to their potential biological activities. This article explores the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The compound's structure includes key functional groups such as the oxadiazole and quinazolinone , which are known for their diverse biological activities. The molecular formula is C25H24N4O5SC_{25}H_{24}N_{4}O_{5}S with a molecular weight of 492.5 g/mol. The presence of the ethoxyphenyl and methoxypropyl groups enhances its solubility and potential interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Potential mechanisms include:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Modulation of Receptor Signaling : It could alter receptor activity, impacting cellular responses.
  • Interference with DNA Replication : The structure suggests a possible interaction with nucleic acids, affecting replication and transcription processes.

Antimicrobial Activity

Research indicates that derivatives containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that oxadiazole derivatives showed up to 96% inhibition against Mycobacterium tuberculosis at certain concentrations . This suggests that compounds similar to the one may possess comparable antimicrobial efficacy.

Anticancer Properties

Compounds within this structural framework have shown promise in cancer research:

  • Certain oxadiazole derivatives have been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism positions the compound as a potential anticancer agent.

Case Studies

  • Study on Antimycobacterial Activity :
    • In vitro studies revealed that compounds with similar oxadiazole structures exhibited high levels of activity against M. tuberculosis, indicating potential for further development as antitubercular agents.
    • The minimum inhibitory concentration (MIC) for some derivatives was as low as 0.5 μg/mL , demonstrating strong efficacy against resistant strains .
  • Anticancer Activity Assessment :
    • A derivative structurally related to the target compound was tested for cytotoxicity against various cancer cell lines. Results indicated significant cell death at micromolar concentrations, reinforcing the need for further investigation into its anticancer potential.

Data Summary Table

Biological ActivityCompound StructureObserved EffectReference
AntimicrobialOxadiazole derivative92%-96% inhibition against M. tuberculosis
AnticancerQuinazolinone derivativeInduces apoptosis in cancer cells
Enzyme InhibitionSimilar derivativesInhibition of tubulin polymerization

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.